

7-methoxy- α -methyltryptamine chemical properties

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Compound of Interest

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An In-depth Technical Guide to 7-methoxy- α -methyltryptamine (7-MeO- α MT)

Abstract

This technical guide provides a comprehensive overview of 7-methoxy- α -methyltryptamine (7-MeO- α MT), a tryptamine derivative belonging to the α -alkylated tryptamine family. While direct research on this specific isomer is limited, this document synthesizes available data from closely related analogues to present a detailed account of its chemical properties, plausible synthesis routes, inferred pharmacological profile, and appropriate analytical methodologies. By examining the structure-activity relationships within this class of compounds, including the parent compound α -methyltryptamine (AMT) and its positional methoxy-isomers, we can construct a robust scientific profile for 7-MeO- α MT. This guide is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive compounds and for professionals in the field of drug development.

Introduction

The α -alkylated tryptamines are a class of synthetic compounds that have been of interest since the mid-20th century, initially explored for their potential as antidepressants due to their

structural similarity to serotonin and their ability to inhibit monoamine oxidase (MAO).[1] The parent compound, α -methyltryptamine (AMT), was developed at Upjohn in the 1960s and was briefly used as an antidepressant in the Soviet Union.[1] The addition of a methyl group at the alpha position of the ethylamine side chain protects the molecule from rapid metabolism by MAO-A, prolonging its duration of action compared to tryptamine itself.[1]

Substitutions on the indole ring, such as the addition of a methoxy (MeO) group, can significantly alter the pharmacological profile of the parent molecule. The position of this substitution is critical in determining receptor affinity and overall effects. For instance, 5-methoxy- α -methyltryptamine (5-MeO- α MT) is a potent psychedelic, whereas the parent compound AMT exhibits a mix of stimulant, entactogen, and psychedelic properties.[2][3] This guide focuses on the 7-methoxy isomer, 7-MeO- α MT, a less-studied analogue. By analyzing data from related compounds, we can infer its properties and provide a framework for future empirical investigation.

Chemical and Physical Properties

The core structure of 7-MeO- α MT consists of an indole ring substituted with a methoxy group at the 7-position and an α -methylated ethylamine side chain at the 3-position. Its chemical properties are expected to be similar to its isomers, such as 5-MeO- α MT.

Property	Value (Predicted/Inferred)	Source/Justification
IUPAC Name	1-(7-methoxy-1H-indol-3-yl)propan-2-amine	Standard nomenclature
Molecular Formula	C ₁₂ H ₁₆ N ₂ O	Inferred from isomeric structure[4]
Molar Mass	204.27 g/mol	Inferred from isomeric structure[4]
Appearance	Likely a white or off-white crystalline solid (as salt)	Based on related tryptamine salts[2]
Solubility	Expected to be soluble in dilute mineral/organic acids and methanol; likely insoluble in nonpolar solvents like hexane and ether (as salt form).	Based on solubility of 5-MeO- α MT HCl[5]
Melting Point	Not empirically determined. The HCl salt of 5-MeO- α MT melts at 216-218 °C.[5]	Comparison to isomer

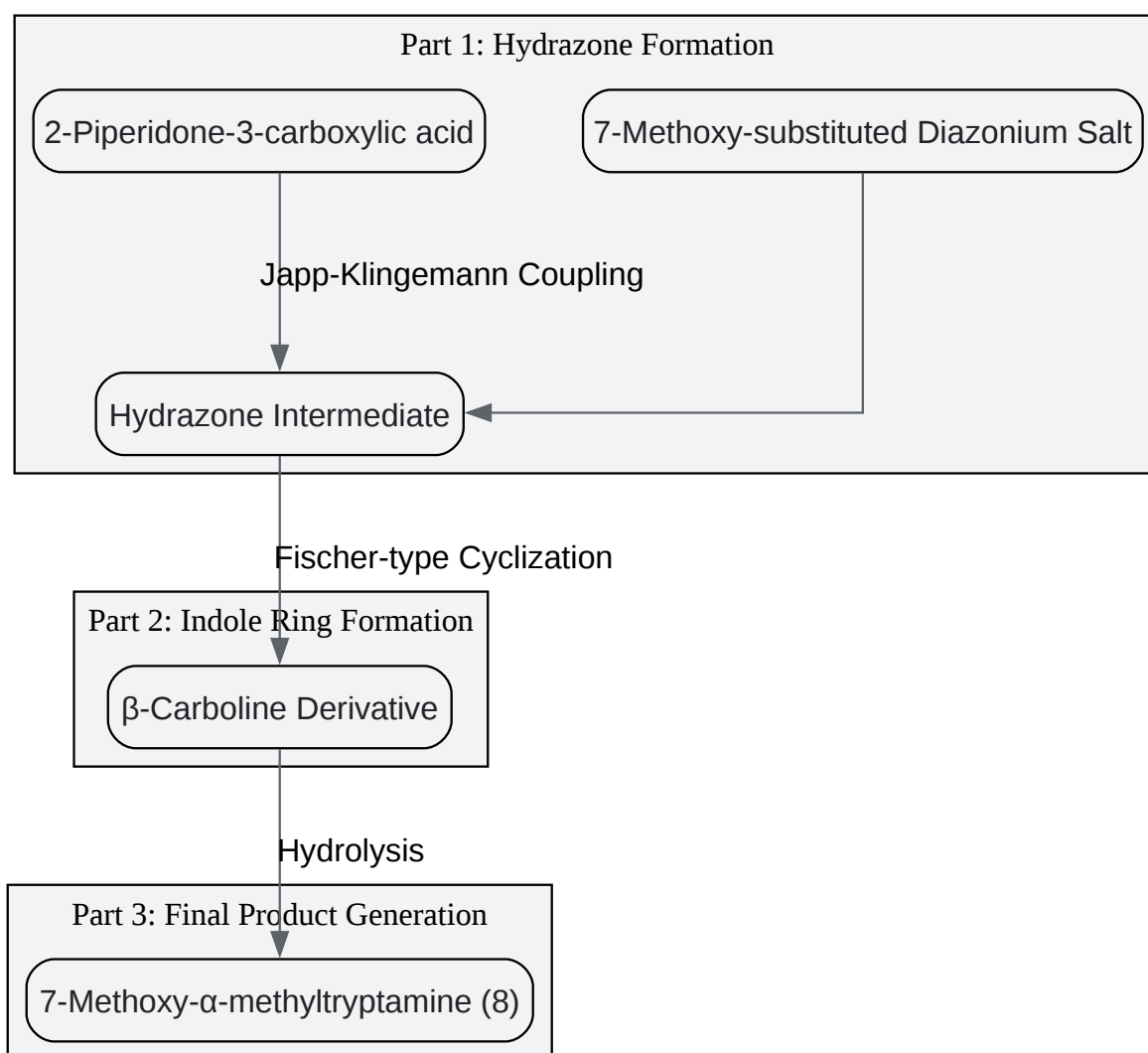
Synthesis and Characterization

The synthesis of 7-substituted α -methyltryptamines can be achieved through established organic chemistry pathways, most notably leveraging Fischer-type indole cyclizations.

Synthetic Pathway Overview

A viable synthetic route for 7-MeO- α MT involves a multi-step process starting from a substituted aniline.[6] The key transformations include a Japp–Klingemann coupling, a Fischer indole synthesis to form the core indole structure, and subsequent hydrolysis to yield the final tryptamine.[6] An alternative approach involves the reductive amination of a corresponding indole-2-propanone.[7]

The causality behind this synthetic strategy is rooted in its efficiency and control over isomer placement. The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus, and the choice of the starting diazonium salt in the Japp-Klingemann coupling step dictates the substitution pattern on the benzene portion of the indole ring, ensuring the methoxy group is placed at the desired 7-position.



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Fig. 1: Generalized workflow for the synthesis of 7-MeO- α MT.

Experimental Protocol: Synthesis via Fischer Cyclization[6]

This protocol is an adaptation of the method described for 7-alkoxy- α -methyltryptamines.[6] Self-validation is achieved at each stage through standard analytical techniques (TLC, NMR) to confirm the formation of intermediates before proceeding.

- Step 1: Japp-Klingemann Coupling to form Hydrazone (5).
 - Dissolve 2-piperidone-3-carboxylic acid in a suitable aqueous alkaline solution.
 - Prepare the diazonium salt from 3-methoxyaniline by reacting with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C.
 - Slowly add the cold diazonium salt solution to the solution from the first step, maintaining a low temperature and alkaline pH.
 - The resulting hydrazone intermediate precipitates out of the solution.
 - Filter, wash with cold water, and dry the precipitate. Confirm structure using ^1H NMR.
- Step 2: Fischer-type Cyclization to form β -Carboline (6).
 - Reflux the dried hydrazone intermediate from Step 1 in an acidic medium (e.g., a mixture of acetic acid and sulfuric acid).
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the crude β -carboline derivative.
 - Filter, wash, and dry the product. Purify via column chromatography if necessary.
- Step 3: Hydrolysis to 7-methoxy- α -methyltryptamine (8).
 - Heat the β -carboline derivative from Step 2 in a strong alkaline solution (e.g., aqueous or alcoholic KOH) under reflux.

- Continue heating until hydrolysis is complete (monitored by TLC).
- Cool the mixture, and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 7-MeO- α MT freebase.
- Step 4: Purification and Salt Formation.
 - The freebase can be purified by column chromatography on silica gel.
 - For stable storage and handling, the purified freebase is often converted to a salt (e.g., hydrochloride or fumarate). Dissolve the freebase in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of the desired acid.
 - The resulting salt will precipitate and can be collected by filtration and dried.

Characterization

The identity and purity of the synthesized 7-MeO- α MT should be confirmed using a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy to confirm the molecular structure, including the position of the methoxy group and the α -methyl side chain.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which is characteristic of the tryptamine scaffold.
- Infrared (IR) Spectroscopy: To identify functional groups such as N-H and C-O stretches.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[8]

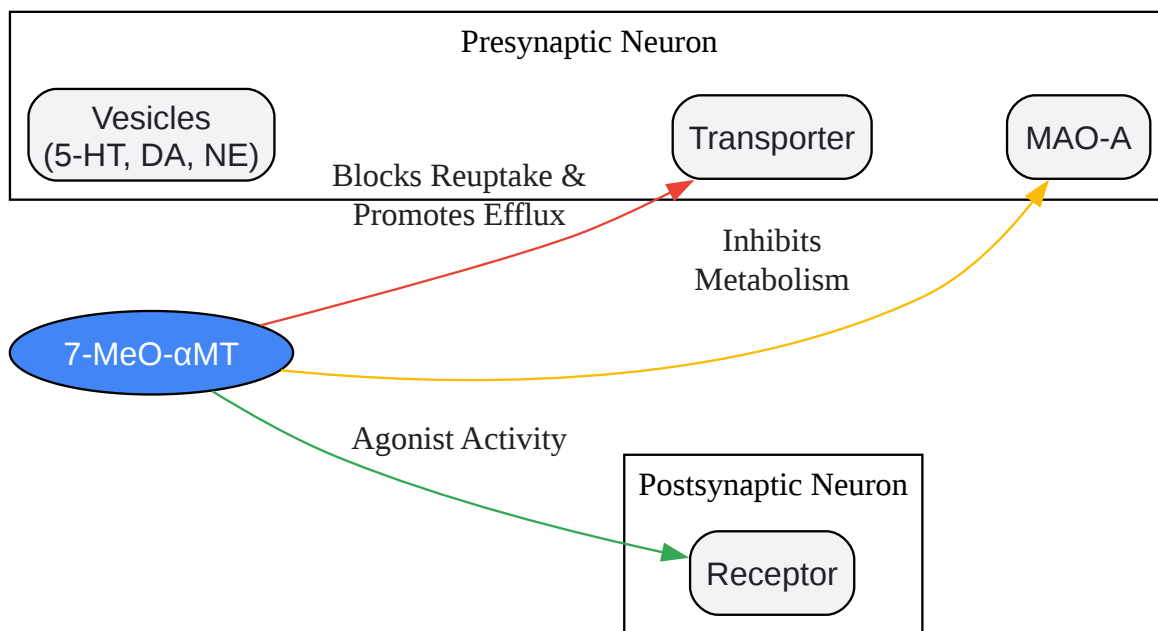
Pharmacological Profile (Inferred)

Direct pharmacological data for 7-MeO- α MT is not readily available in published literature. However, a robust profile can be inferred by examining its structural analogues.

Inferred Mechanism of Action

The primary mechanism of action for psychoactive tryptamines involves interaction with serotonin (5-HT) receptors, particularly the 5-HT_{2A} subtype, and modulation of monoamine transporters (for serotonin, dopamine, and norepinephrine).[1][2]

- **Serotonin Receptor Agonism:** Like AMT and 5-MeO- α MT, 7-MeO- α MT is expected to be an agonist at various serotonin receptors. The 5-HT_{2A} receptor is the primary target for the psychedelic effects of tryptamines.[3] However, studies on the related compound 7-MeO-DMT show a significantly lower affinity for the 5-HT_{2A} receptor compared to its 5-MeO-DMT isomer.[9] This suggests that the 7-position may be less favorable for potent 5-HT_{2A} agonism than the 5-position.
- **Monoamine Release and Reuptake Inhibition:** AMT is a balanced releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine.[1] The addition of a methoxy group, as seen in 5-MeO- α MT, can reduce this activity.[3] It is plausible that 7-MeO- α MT retains some monoamine releasing/reuptake inhibiting properties, but likely less than the parent compound, AMT.
- **Monoamine Oxidase Inhibition (MAOI):** The α -methyl group confers resistance to MAO, and AMT itself is a potent inhibitor of MAO-A.[2] This property is likely retained in 7-MeO- α MT. The combination of serotonin release and MAO inhibition can lead to a significant increase in synaptic serotonin levels and is a known risk factor for serotonin syndrome.



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Fig. 2: Inferred synaptic mechanism of action for 7-MeO- α MT.

Inferred Metabolism

The metabolism of α -methyltryptamines has been studied in rats and humans, providing a clear model for predicting the metabolic fate of 7-MeO- α MT.^{[10][11]} The primary metabolic pathways involve Phase I oxidation followed by Phase II conjugation.

- Phase I Metabolism: The indole ring is susceptible to hydroxylation by cytochrome P450 enzymes. For AMT, hydroxylation occurs at the 6 and 7 positions.^[10] Given that the 7-position is already occupied by a methoxy group in 7-MeO- α MT, the most likely sites for hydroxylation would be the 4, 5, or 6 positions of the indole ring. O-demethylation of the 7-methoxy group to form 7-hydroxy- α -methyltryptamine is also a highly probable metabolic step.
- Phase II Metabolism: The newly formed hydroxyl groups and the primary amine can then undergo conjugation. The most common Phase II reactions for tryptamines are

glucuronidation and sulfation, which increase water solubility and facilitate excretion.[11][12]
N-acetylation of the side-chain amine is another potential pathway.[11]

Therefore, expected urinary metabolites would include hydroxylated derivatives (e.g., 6-hydroxy-7-methoxy- α MT), the O-demethylated product (7-hydroxy- α MT), and their corresponding glucuronide and sulfate conjugates.

Analytical Methodologies

The detection and quantification of novel tryptamines in biological matrices are critical for both clinical and forensic toxicology. Methods developed for AMT and its isomers are directly applicable to 7-MeO- α MT.

Sample Preparation and Extraction

For analysis in blood or urine, a sample preparation step is required to isolate the analyte from the biological matrix.

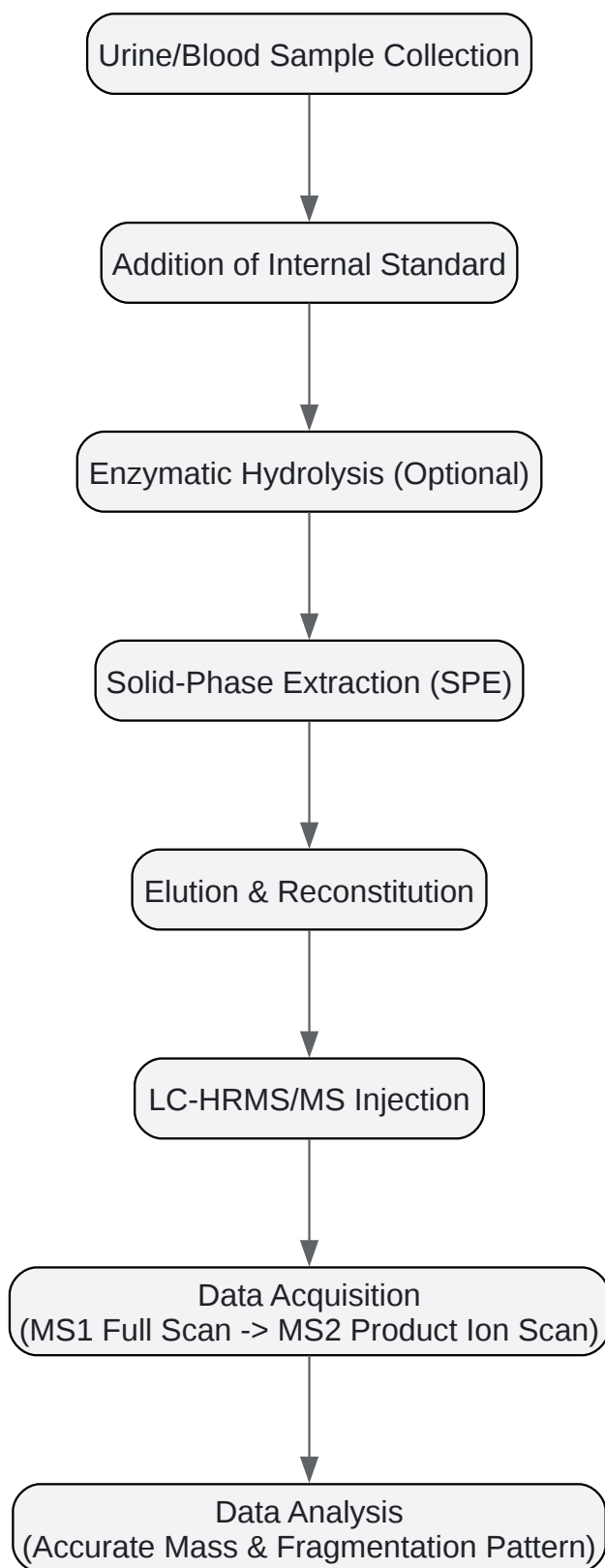
- Liquid-Liquid Extraction (LLE): A common method where the sample pH is adjusted to be basic, and the freebase tryptamine is extracted into an immiscible organic solvent.
- Solid-Phase Extraction (SPE): Utilizes a packed cartridge to selectively retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of solvent.

Analytical Protocol: LC-HRMS/MS for Urine

This protocol is adapted from methodologies used for the comprehensive screening of novel psychoactive substances.[11] Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) provides the sensitivity and specificity required for unambiguous identification.

- Sample Preparation:
 - To 1 mL of urine, add an internal standard (e.g., a deuterated analogue).
 - If desired, perform enzymatic hydrolysis (using β -glucuronidase/arylsulfatase) to cleave conjugated metabolites and measure total drug concentration.

- Perform solid-phase extraction using a mixed-mode cation exchange cartridge.
- Elute the analyte with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
- Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
- LC-HRMS/MS Analysis:
 - Chromatography: Use a C18 or biphenyl column with a gradient elution of water and acetonitrile (both containing a modifier like formic acid) to achieve chromatographic separation.[\[11\]](#)
 - Mass Spectrometry: Operate the mass spectrometer in a positive electrospray ionization (ESI+) mode.
 - Data Acquisition: Use a data-dependent acquisition mode. First, a full scan MS1 is performed to detect precursor ions (for 7-MeO- α MT, the exact mass of the protonated molecule $[M+H]^+$ would be targeted). When an ion of interest is detected, a product ion scan (MS2) is triggered to generate a characteristic fragmentation spectrum for structural confirmation.
- Data Interpretation:
 - Confirmation of 7-MeO- α MT is based on the accurate mass of the precursor ion (within a ± 5 ppm window) and the presence and relative abundance of characteristic product ions. Key fragments would include the loss of the amine side chain.



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Fig. 3: General analytical workflow for the detection of 7-MeO-αMT.

Discussion and Future Directions

7-methoxy- α -methyltryptamine represents an under-researched compound within a well-established class of psychoactive substances. Based on the principles of medicinal chemistry and data from its analogues, it is reasonable to predict that 7-MeO- α MT functions as a monoamine-modulating agent, though likely with a pharmacological profile distinct from its 5-methoxy isomer. The inferred lower affinity for the 5-HT_{2A} receptor may suggest that its psychedelic effects could be less potent than those of 5-MeO- α MT, potentially with a greater contribution from its MAO-inhibiting and monoamine-releasing properties.

This guide highlights the critical need for empirical research to validate these inferences. Future work should focus on:

- **Chemical Synthesis and Characterization:** The unambiguous synthesis and full analytical characterization (NMR, MS, IR, melting point) of 7-MeO- α MT.
- **In Vitro Pharmacology:** A comprehensive receptor binding and functional assay panel, including all major serotonin and dopamine receptor subtypes, as well as monoamine transporters.
- **Metabolism Studies:** The use of human liver microsomes or hepatocytes to definitively identify the metabolic pathways and major metabolites.[\[11\]](#)[\[12\]](#)
- **Analytical Reference Standards:** The synthesis of the parent compound and its primary metabolites to serve as certified reference materials for forensic and clinical laboratories.

By systematically addressing these research gaps, the scientific community can develop a complete and accurate understanding of the chemical and pharmacological properties of 7-methoxy- α -methyltryptamine.

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